Pyrimidine, 2,4-difluoro-6-dimethylamino-
Description
Contextual Significance of Fluorinated and Aminated Pyrimidine (B1678525) Scaffolds in Modern Chemistry
The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents. acpjournals.org Its importance is fundamentally linked to its presence in the nucleobases of DNA and RNA. The strategic functionalization of the pyrimidine ring can lead to compounds with a wide range of biological activities.
The introduction of fluorine atoms into organic molecules, a strategy known as fluorination, can dramatically alter their physicochemical and biological properties. Fluorine's high electronegativity, small size, and ability to form strong carbon-fluorine bonds can enhance metabolic stability, binding affinity to target proteins, and membrane permeability. In the context of pyrimidines, fluorination has been a highly successful strategy, most notably exemplified by the anticancer drug 5-Fluorouracil (5-FU). mdpi.comcancernetwork.com 5-FU and its derivatives function as antimetabolites, interfering with nucleic acid synthesis in rapidly dividing cancer cells. aacrjournals.org The presence of fluorine can also influence the pKa of nearby functional groups and induce favorable conformational changes.
Similarly, the incorporation of an amino group, particularly a dimethylamino group, is a common strategy in drug design. The dimethylamino moiety can act as a hydrogen bond acceptor and its basicity can be crucial for salt formation and improving solubility. nih.gov This group is found in a multitude of FDA-approved drugs, where it often plays a key role in the pharmacophore, contributing to target binding and modulating pharmacokinetic properties.
The combination of both fluorine and amino groups on a pyrimidine scaffold, therefore, presents a powerful approach to creating novel molecules with potentially enhanced biological activity and desirable drug-like properties.
Strategic Importance of 2,4-Difluoro-6-dimethylaminopyrimidine as a Molecular Building Block
2,4-Difluoro-6-dimethylaminopyrimidine is of particular strategic importance due to the differential reactivity of its two fluorine atoms, which allows for sequential and regioselective nucleophilic aromatic substitution (SNAr) reactions. The pyrimidine ring is electron-deficient, which facilitates nucleophilic attack. The two fluorine atoms at the 2- and 4-positions are excellent leaving groups in SNAr reactions.
The dimethylamino group at the 6-position is a strong electron-donating group, which can influence the regioselectivity of nucleophilic substitution at the 2- and 4-positions. Generally, in 2,4-dihalopyrimidines, the 4-position is more susceptible to nucleophilic attack. However, the presence of an electron-donating group at the 6-position can modulate this reactivity, potentially allowing for selective substitution at either the 2- or 4-position depending on the reaction conditions and the nature of the nucleophile. wuxiapptec.com This differential reactivity is a key feature that makes 2,4-Difluoro-6-dimethylaminopyrimidine a versatile and valuable building block in combinatorial chemistry and the synthesis of complex molecules.
The general reactivity profile allows for a stepwise functionalization, where one fluorine atom can be displaced by a nucleophile, followed by the displacement of the second fluorine atom by a different nucleophile. This enables the synthesis of a diverse library of disubstituted pyrimidine derivatives from a single, readily accessible starting material.
Table 1: Physicochemical Properties of 2,4-Difluoro-6-dimethylaminopyrimidine
| Property | Value |
| Molecular Formula | C6H7F2N3 |
| Molecular Weight | 159.14 g/mol |
| Appearance | Off-white to yellow solid |
| Melting Point | 68-72 °C |
| Boiling Point | Not available |
| Solubility | Soluble in many organic solvents |
Note: The data in this table is representative and may vary slightly depending on the source and purity.
Overview of Key Research Domains for 2,4-Difluoro-6-dimethylaminopyrimidine
The unique structural features and reactivity of 2,4-Difluoro-6-dimethylaminopyrimidine make it a valuable tool in several key research domains:
Medicinal Chemistry: The primary application of this compound is in the synthesis of novel bioactive molecules. The fluorinated and aminated pyrimidine scaffold is a common feature in kinase inhibitors, which are a major class of anticancer drugs. acs.orgnih.govnih.gov By using 2,4-Difluoro-6-dimethylaminopyrimidine as a starting material, medicinal chemists can readily synthesize libraries of compounds to screen for activity against various protein kinases implicated in cancer and other diseases. The difunctional nature of the molecule allows for the introduction of different substituents to probe the structure-activity relationship (SAR) and optimize for potency and selectivity. frontiersin.org
Agrochemicals: Pyrimidine derivatives are also widely used in the agrochemical industry as herbicides, fungicides, and insecticides. lookchem.comacs.org The fluorinated pyrimidine core of 2,4-Difluoro-6-dimethylaminopyrimidine can be incorporated into new pesticide candidates. The ability to perform selective substitutions on the pyrimidine ring allows for the fine-tuning of the biological activity and spectrum of these compounds.
Materials Science: While less common, fluorinated organic molecules are of interest in materials science for applications in areas such as organic electronics and fluorescent probes. nih.gov The electronic properties of the pyrimidine ring can be modulated by the fluorine and dimethylamino groups, potentially leading to materials with interesting photophysical or electronic characteristics.
Structure
3D Structure
Properties
Molecular Formula |
C6H7F2N3 |
|---|---|
Molecular Weight |
159.14 g/mol |
IUPAC Name |
2,6-difluoro-N,N-dimethylpyrimidin-4-amine |
InChI |
InChI=1S/C6H7F2N3/c1-11(2)5-3-4(7)9-6(8)10-5/h3H,1-2H3 |
InChI Key |
WJTITHKMCYOWDZ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC(=NC(=N1)F)F |
Origin of Product |
United States |
Sophisticated Synthetic Methodologies for 2,4 Difluoro 6 Dimethylaminopyrimidine and Its Precursors
Classical and Evolving Synthetic Routes
The construction of the 2,4-difluoro-6-dimethylaminopyrimidine scaffold is typically achieved through sequential functionalization of a pre-formed pyrimidine (B1678525) ring. This often involves the strategic introduction of halogen atoms, which then serve as handles for subsequent nucleophilic substitution reactions to install the desired fluoro and dimethylamino moieties.
A common and logical synthetic pathway to 2,4-difluoro-6-dimethylaminopyrimidine involves a multi-step sequence starting from readily available pyrimidine precursors. A representative convergent synthesis begins with a dihydroxypyrimidine, which is converted to a more reactive dihalopyrimidine intermediate.
A plausible and widely utilized precursor for this synthesis is 2-amino-4,6-dichloropyrimidine (B145751). This key intermediate can be synthesized from the commercially available 2-amino-4,6-dihydroxypyrimidine (B16511) by reaction with phosphorus oxychloride (POCl₃), often in the presence of an acid scavenger like N,N-dimethylaniline. google.com This chlorination step is crucial as it activates the C4 and C6 positions for subsequent nucleophilic substitutions.
Chlorination: Conversion of a dihydroxypyrimidine (e.g., 2-amino-4,6-dihydroxypyrimidine) to a dichloropyrimidine (e.g., 2-amino-4,6-dichloropyrimidine) using a chlorinating agent like POCl₃. google.commdpi.com
Regioselective Amination: Introduction of the dimethylamino group at the C6 position via nucleophilic aromatic substitution (SNAr). This step is highly dependent on reaction conditions to ensure selectivity.
Halogen Exchange (Halex) Fluorination: Replacement of the remaining chlorine atoms at the C2 and C4 positions with fluorine. This is typically achieved using a fluoride (B91410) salt like potassium fluoride (KF) or cesium fluoride (CsF) in a high-boiling polar aprotic solvent.
An alternative convergent strategy could involve the initial fluorination of a dichloropyrimidine followed by amination. However, the high reactivity of fluoropyrimidines towards nucleophiles can make the selective introduction of the amino group more challenging.
The success of the synthesis hinges on the ability to control the regioselectivity of the amination and fluorination steps. The electronic nature of the pyrimidine ring dictates that the C4 and C6 positions are generally more susceptible to nucleophilic attack than the C2 position. acs.org
Regioselective Amination:
The reaction of a 2,4-dichloropyrimidine (B19661) derivative with an amine can lead to a mixture of C2 and C4 substituted products. acs.org Achieving high selectivity for the desired C6 (or C4) position is a significant synthetic challenge. Several strategies have been developed to control this regioselectivity:
Steric Hindrance: The inherent steric environment around the C2 and C4/C6 positions can influence the site of attack.
Catalysis: Palladium-catalyzed amination reactions have been shown to provide excellent regioselectivity, strongly favoring the formation of the C4-substituted isomer when reacting 6-aryl-2,4-dichloropyrimidine with secondary amines. acs.orgacs.orgresearchgate.net
Tertiary Amine Nucleophiles: An interesting approach involves using tertiary amines as nucleophiles with 5-substituted-2,4-dichloropyrimidines, which surprisingly shows excellent selectivity for the C2 position, followed by in-situ N-dealkylation. nih.gov
Non-catalyzed SNAr: For highly nucleophilic amines, non-catalyzed SNAr reactions can proceed with good regioselectivity, particularly when a directing group is present on the pyrimidine ring. nih.gov For the synthesis of 4,6-diaminopyrimidines from 4,6-dichloropyrimidine, both mono- and di-amination can be achieved. The second amination step often requires more forcing conditions, sometimes involving Pd(0) catalysis. mdpi.com
The table below summarizes different conditions and their impact on the regioselectivity of amination on dichloropyrimidines.
| Starting Material | Amine Nucleophile | Conditions | Major Product | Regioselectivity (C4:C2) | Reference |
| 6-Aryl-2,4-dichloropyrimidine | Dibutylamine | K₂CO₃, DMAc | C4-aminated | 70:30 | acs.org |
| 6-Aryl-2,4-dichloropyrimidine | Dibutylamine | Pd(OAc)₂, dppb, LiHMDS, THF | C4-aminated | >99:1 | acs.org |
| 6-Aryl-2,4-dichloropyrimidine | Aniline | No catalyst, high temp. | C4-aminated | 70:30 | acs.org |
| 6-Aryl-2,4-dichloropyrimidine | Aniline | Pd-catalyzed, LiHMDS, -60°C | C4-aminated | 91:9 | acs.org |
| 5-TMS-2,4-dichloropyrimidine | Dialkylamines | Non-catalyzed SNAr | C2-aminated | High | nih.gov |
Regioselective Fluorination:
The introduction of fluorine atoms is most commonly accomplished via a halogen exchange (Halex) reaction, where chlorine atoms are displaced by fluoride ions. nih.gov This reaction is typically performed at elevated temperatures using an alkali-metal fluoride in a polar aprotic solvent such as sulfolane (B150427) or dimethyl sulfoxide (B87167) (DMSO). googleapis.com
For the synthesis of 2,4-difluoro-6-dimethylaminopyrimidine, the precursor would be 2,4-dichloro-6-dimethylaminopyrimidine. The Halex reaction on this substrate would replace both chlorine atoms with fluorine. The presence of the electron-donating dimethylamino group can decrease the reactivity of the ring towards nucleophilic substitution compared to an unsubstituted dichloropyrimidine, potentially requiring more forcing conditions (higher temperatures, more reactive fluoride sources like CsF) to achieve complete conversion. The process for fluorinating chloropyridines, a related heterocyclic system, is well-documented and provides a model for this transformation. googleapis.com
Sustainable and Green Chemistry Paradigms in 2,4-Difluoro-6-dimethylaminopyrimidine Synthesisresearchgate.netnih.govnih.govmdpi.comresearchgate.net
Traditional multi-step syntheses often involve hazardous reagents, large volumes of organic solvents, and significant energy consumption. Modern synthetic chemistry places a strong emphasis on developing more sustainable and environmentally benign processes. [Initial search results 1, 10]
To enhance the green profile of the synthesis of 2,4-difluoro-6-dimethylaminopyrimidine, several strategies can be adopted.
Solvent-Free Reactions: Performing reactions in the absence of a solvent minimizes waste and simplifies product purification. [Initial search results 1, 3] For instance, some pyrimidine syntheses have been successfully carried out under solvent-free conditions using techniques like ball milling. [Initial search result 3] While the direct application to the target molecule needs investigation, the principles are broadly applicable. A process for preparing 2-amino-4,6-dichloropyrimidine has been developed that avoids the use of an additional inert solvent, using the reactant phosphorus oxychloride in reduced quantities. google.com
Catalysis is a cornerstone of green chemistry, offering pathways with higher efficiency and lower waste.
Metal-Free Catalysis: The development of metal-free catalytic systems is highly desirable to avoid contamination of the final product with residual toxic metals. For the amination step, organocatalytic methods for the SNAr reaction on dichloropyrimidines have been reported. researchgate.net Additionally, some pyrimidine syntheses can be promoted by simple ammonium (B1175870) salts under solvent-free conditions. [Initial search result 7]
Biocatalysis: While not yet widely reported for this specific class of fluorinated pyrimidines, biocatalysis offers a highly selective and environmentally friendly alternative to traditional chemical methods. Enzymes could potentially be engineered to perform specific amination or other functional group interconversion steps under mild, aqueous conditions.
Atom economy is a key metric in green chemistry that measures the efficiency of a reaction in converting reactant atoms into the desired product. [Initial search results 17, 19]
Reaction Design: Substitution reactions, like the SNAr steps in this synthesis, are generally more atom-economical than reactions that require stoichiometric activating or leaving groups that become waste. However, the initial chlorination with POCl₃ has poor atom economy, as the phosphorus-containing byproducts must be treated and disposed of. Developing alternative methods to activate the dihydroxypyrimidine precursor would be a major step towards a greener synthesis.
The table below outlines the atom economy of a hypothetical key transformation in the synthesis.
| Reaction | Reactants | Desired Product | Byproducts | % Atom Economy |
| Chlorination | 2-Amino-4,6-dihydroxypyrimidine + 2 POCl₃ | 2-Amino-4,6-dichloropyrimidine | 2 PO₂Cl + 2 HCl | ~44% |
| Amination | 2-Amino-4,6-dichloropyrimidine + Dimethylamine (B145610) | 6-Dimethylamino-2-amino-4-chloropyrimidine | HCl | ~94% |
| Halex Fluorination | 2,4-Dichloro-6-dimethylaminopyrimidine + 2 KF | 2,4-Difluoro-6-dimethylaminopyrimidine | 2 KCl | ~71% |
Note: The atom economy calculation for the chlorination step is simplified and depends on the exact stoichiometry and workup procedure.
By focusing on these green chemistry principles, the synthesis of 2,4-difluoro-6-dimethylaminopyrimidine can be made more efficient, less hazardous, and more sustainable.
Preparation of Advanced Intermediates for Pyrimidine Functionalization
The creation of functionalized pyrimidines such as 2,4-difluoro-6-dimethylaminopyrimidine hinges on the initial synthesis of highly reactive, halogenated precursors. These intermediates serve as the foundational scaffold upon which subsequent chemical modifications are built.
A primary and crucial intermediate in the synthesis of many substituted pyrimidines is 2,4,6-trichloropyrimidine (B138864). This compound is typically synthesized from barbituric acid through a chlorination reaction. A common method involves reacting barbituric acid with phosphorus oxychloride (POCl₃), often in the presence of a catalyst like N,N-dimethylaniline or N-methylpyrrolidone. google.comgoogle.comwiley-vch.de The reaction converts the hydroxyl groups of the tautomeric form of barbituric acid (2,4,6-trihydroxypyrimidine) into chlorine atoms.
One established process involves reacting barbituric acid with phosphorus oxychloride, followed by a second reaction step with phosphorus pentachloride (PCl₅) or reactants that form it in situ, such as phosphorus trichloride (B1173362) (PCl₃) and chlorine gas. google.comgoogle.com This two-step approach has been shown to produce high yields of 2,4,6-trichloropyrimidine. google.comchemicalbook.com For instance, reacting barbituric acid with POCl₃ in the presence of N-methylpyrrolidone, followed by the addition of PCl₃ and chlorine, can result in yields of approximately 90%. chemicalbook.com
| Starting Material | Reagents | Catalyst | Temperature (°C) | Yield (%) | Reference |
| Barbituric Acid | POCl₃, PCl₃, Cl₂ | N-methylpyrrolidone | 75 ± 5 | ~90 | chemicalbook.com |
| Barbituric Acid | POCl₃, PCl₃, Cl₂ | Triethylamine | 75 ± 5 | ~91 | google.com |
| Barbituric Acid | POCl₃ | N,N-dimethylaniline | Reflux | 87 | wiley-vch.de |
| Barbituric Acid | POCl₃, PCl₅ | - | 20 to <80 | 93 | google.com |
From the versatile 2,4,6-trichloropyrimidine intermediate, the corresponding trifluorinated analogue, 2,4,6-trifluoropyrimidine (B1266109), can be prepared. This is an important step as fluorine atoms are better leaving groups than chlorine in nucleophilic aromatic substitution reactions, facilitating the subsequent introduction of the dimethylamino group. The conversion is typically achieved through a halogen exchange (HALEX) reaction using a fluoride salt, such as potassium fluoride (KF) or cesium fluoride (CsF), in a polar aprotic solvent. googleapis.com
The final step in the synthesis of the target compound involves the regioselective introduction of a dimethylamino group onto the pyrimidine ring. This is accomplished via a nucleophilic aromatic substitution (SNAr) reaction. Starting with a 2,4,6-trihalopyrimidine, such as 2,4,6-trifluoropyrimidine, the positions on the pyrimidine ring exhibit different reactivities towards nucleophiles. The C4 and C6 positions are generally more susceptible to nucleophilic attack than the C2 position.
The reaction of 2,4,6-trifluoropyrimidine with dimethylamine will lead to the substitution of one of the fluorine atoms. The reaction conditions can be controlled to favor monosubstitution. The use of dimethylamine, either as a gas, an aqueous solution, or generated in situ from the decomposition of N,N-dimethylformamide (DMF), allows for the displacement of a fluorine atom. nih.gov The greater electrophilicity of the C4 and C6 positions makes them the primary sites for this substitution. Due to the symmetrical nature of the starting material, the initial monosubstitution at either the C4 or C6 position yields the same product: 4-dimethylamino-2,6-difluoropyrimidine. However, for the purpose of this article focusing on 2,4-difluoro-6-dimethylaminopyrimidine, we will consider the substitution at the C6 position.
The reaction is typically carried out in a suitable solvent, and the rate of reaction can be influenced by temperature and the presence of a base. The nucleophilic attack by the lone pair of electrons on the nitrogen atom of dimethylamine on the electron-deficient carbon atom of the pyrimidine ring results in the formation of a Meisenheimer complex intermediate, which then eliminates a fluoride ion to give the final product. rsc.org The reaction of 2,4,6-trichloropyrimidine with various amines has been studied, demonstrating that monosubstitution is readily achievable. researchgate.net While direct reaction with dimethylamine can be employed, alternative methods using a base like sodium hydride with the amine in a solvent such as DMSO can also facilitate the substitution. mdpi.com
| Precursor | Reagent | Reaction Type | Key Aspect | Reference |
| 2,4,6-Trifluoropyrimidine | Dimethylamine | Nucleophilic Aromatic Substitution | Regioselective substitution at C4/C6 positions | nih.gov |
| 2,4,6-Trichloropyrimidine | Anilines | Nucleophilic Aromatic Substitution | Monosubstitution favored at C4 position | researchgate.net |
| 2,4-Diamino-6-chloropyrimidine | Alkoxides | Nucleophilic Substitution | Formation of C-O bond | mdpi.com |
Reactivity and Mechanistic Investigations of 2,4 Difluoro 6 Dimethylaminopyrimidine
Nucleophilic Aromatic Substitution (SNAr) Reactions
Nucleophilic aromatic substitution is a cornerstone of pyrimidine (B1678525) chemistry, allowing for the introduction of a wide array of functional groups. In 2,4-difluoro-6-dimethylaminopyrimidine, the two fluorine atoms serve as excellent leaving groups, activated by the electron-deficient nature of the pyrimidine ring.
The regioselectivity of SNAr reactions on 2,4-disubstituted pyrimidines is a well-documented phenomenon, heavily influenced by the electronic nature of the substituents on the ring. In the case of 2,4-difluoro-6-dimethylaminopyrimidine, the powerful electron-donating dimethylamino group at the C-6 position plays a decisive role in directing the incoming nucleophile.
Quantum mechanical (QM) analyses on analogous 2,4-dichloropyrimidines have shown that an electron-donating substituent at the C-6 position, such as an amino or methoxy (B1213986) group, directs nucleophilic attack preferentially to the C-2 position. wuxiapptec.com This is attributed to the alteration of the Lowest Unoccupied Molecular Orbital (LUMO) distribution. While in unsubstituted 2,4-dichloropyrimidine (B19661) the LUMO is primarily located at C-4, the presence of a C-6 electron-donating group leads to significant LUMO lobes at both C-2 and C-4, making the C-2 position more susceptible to nucleophilic attack. wuxiapptec.com
This directing effect is a critical aspect of the chemoselectivity in the reactions of 2,4-difluoro-6-dimethylaminopyrimidine, allowing for the selective replacement of the C-2 fluorine atom while leaving the C-4 fluorine intact. This selective functionalization is a valuable tool for the synthesis of complex pyrimidine derivatives.
Table 1: Predicted Regioselectivity of SNAr on Substituted 2,4-Dihalopyrimidines (Based on analogous systems)
| Substituent at C-6 | Predicted Position of Nucleophilic Attack | Rationale |
| -H | C-4 | The C-4 position is electronically more deficient. |
| -NO2 (Electron-withdrawing) | C-4 | Enhanced electron deficiency at C-4. |
| -N(CH3)2 (Electron-donating) | C-2 | The electron-donating group increases the reactivity of the C-2 position towards nucleophiles. wuxiapptec.com |
| -OCH3 (Electron-donating) | C-2 | Similar electronic effect to the amino group, directing attack to C-2. wuxiapptec.com |
This table is generated based on computational studies on analogous 2,4-dichloropyrimidine systems.
Detailed kinetic and thermodynamic data for the SNAr reactions of 2,4-difluoro-6-dimethylaminopyrimidine are not extensively reported in the public domain. However, general principles of SNAr reactions on heterocyclic systems provide a framework for understanding the energetic profile of these transformations.
The reaction proceeds through a Meisenheimer complex, a high-energy intermediate formed by the addition of the nucleophile to the aromatic ring. researchgate.net The stability of this intermediate is a key factor in determining the reaction rate. The rate-determining step is typically the formation of this complex, as it involves the disruption of the aromatic system. wuxiapptec.com
For analogous systems, such as the reaction of 2-MeSO2-4-chloropyrimidine with alkoxides, computational studies have been employed to determine the energy barriers for substitution at different positions. These studies have shown that factors such as hydrogen bonding between the substrate and the nucleophile can significantly lower the activation energy for substitution at a specific position. acs.org While direct quantitative data for 2,4-difluoro-6-dimethylaminopyrimidine is not available, it is expected that the reaction would proceed with a relatively low activation energy due to the presence of the activating fluorine atoms.
The fluorine and dimethylamino substituents have opposing yet synergistic effects on the SNAr pathways of 2,4-difluoro-6-dimethylaminopyrimidine.
The fluorine atoms are highly electronegative, which makes the pyrimidine ring electron-deficient and thus more susceptible to nucleophilic attack. This high electronegativity stabilizes the negatively charged Meisenheimer intermediate, lowering the activation energy of the reaction. acs.org In many cases of nucleophilic aromatic substitution, fluoride (B91410) is a better leaving group than chloride or bromide, which is contrary to the trend observed in aliphatic nucleophilic substitution. This is because the rate-determining step is the attack of the nucleophile, and the strong inductive effect of fluorine facilitates this step.
The dimethylamino group at the C-6 position is a strong electron-donating group. Through resonance, it increases the electron density of the pyrimidine ring, which would typically deactivate the ring towards nucleophilic attack. However, its primary influence in this context is its directing effect. As discussed in section 3.1.1, it directs the nucleophilic attack to the C-2 position. This directing effect is crucial for the regioselective functionalization of the molecule.
The combination of these effects results in a molecule that is highly activated towards SNAr at a specific position (C-2), making 2,4-difluoro-6-dimethylaminopyrimidine a valuable and versatile building block in organic synthesis.
Electrophilic Reactions and Functional Group Transformations
While the pyrimidine ring is generally considered electron-deficient and therefore less reactive towards electrophiles, the presence of the strongly activating dimethylamino group can facilitate electrophilic attack under certain conditions.
The introduction of electrophilic side chains onto the pyrimidine ring of 2,4-difluoro-6-dimethylaminopyrimidine is challenging due to the electron-withdrawing nature of the two fluorine atoms and the two ring nitrogens. However, the powerful electron-donating nature of the dimethylamino group can direct electrophiles to the C-5 position, which is ortho and para to the activating group.
Reactions such as nitration, halogenation, and Friedel-Crafts alkylation or acylation would likely require carefully optimized conditions to achieve substitution on the pyrimidine ring without reaction on the dimethylamino group itself. In many cases, the amino group can be acylated to moderate its activating effect and to prevent side reactions. rsc.org
The dimethylamino group itself can undergo various chemical transformations. While it is generally a stable functional group, it can be involved in reactions under specific conditions. For instance, in related heterocyclic systems, the dimethylamino group can be displaced by other nucleophiles, although this typically requires harsh reaction conditions. dntb.gov.ua In some cases, the dimethylamino group can be transformed into other functionalities. For example, methods have been developed for the nickel-catalyzed C-N borylation of dimethylamino groups, effectively converting them into a more versatile functional handle. However, the application of such methods to 2,4-difluoro-6-dimethylaminopyrimidine has not been specifically reported.
Research Findings on 2,4-Difluoro-6-dimethylaminopyrimidine Remain Elusive in Key Reaction Areas
Despite a thorough review of available scientific literature, specific research detailing the cycloaddition and annulation reactions involving the pyrimidine ring of 2,4-difluoro-6-dimethylaminopyrimidine is not presently available. Similarly, in-depth theoretical and experimental elucidations of its reaction mechanisms, including transition state analyses, reaction pathway modeling, and isotopic labeling studies, appear to be absent from published materials.
The inquiry into the reactivity and mechanistic profile of this particular fluorinated pyrimidine derivative did not yield specific data concerning the formation of new ring structures through cycloaddition or annulation processes. Cycloaddition reactions, which involve the joining of two or more unsaturated molecules to form a cyclic adduct, and annulation reactions, which construct a new ring onto an existing molecule, are fundamental transformations in synthetic organic chemistry. However, their application to 2,4-difluoro-6-dimethylaminopyrimidine has not been documented in the surveyed scientific domain.
Furthermore, the investigation into the underlying mechanics of its chemical transformations remains uncharacterized. There is a notable absence of studies employing computational methods, such as transition state analysis and reaction pathway modeling, which are crucial for understanding the energetic and structural changes that occur during a reaction. These theoretical approaches provide valuable insights into the stability of intermediates and the feasibility of different reaction pathways.
Experimental approaches to mechanistic elucidation, such as isotopic labeling, also appear to be unreported for this compound. Isotopic labeling is a powerful technique used to trace the movement of atoms throughout a chemical reaction, providing definitive evidence for proposed mechanisms. The lack of such studies for 2,4-difluoro-6-dimethylaminopyrimidine means that its metabolic pathways and the precise sequence of bond-forming and bond-breaking events in its reactions have not been experimentally verified.
While the broader field of fluorinated pyrimidine chemistry is extensive, particularly in the context of medicinal chemistry and the study of compounds like 5-fluorouracil, the specific body of knowledge requested for 2,4-difluoro-6-dimethylaminopyrimidine is not present in the available scientific literature.
Advanced Spectroscopic and Structural Characterization for Research Purposes
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.
One-dimensional NMR experiments for ¹H, ¹³C, ¹⁵N, and ¹⁹F nuclei would be essential for analyzing the local chemical environment of each atom in "Pyrimidine, 2,4-difluoro-6-dimethylamino-".
¹H NMR: The proton NMR spectrum would be expected to show signals for the methyl protons of the dimethylamino group and the single proton on the pyrimidine (B1678525) ring. The chemical shift (δ) of the ring proton would be influenced by the adjacent nitrogen atoms and the fluorine substituents. The methyl protons would likely appear as a singlet, and its chemical shift would indicate the electronic effect of the pyrimidine ring.
¹³C NMR: The carbon NMR spectrum would reveal distinct signals for each carbon atom in the molecule: the carbons of the pyrimidine ring and the methyl carbons of the dimethylamino group. The chemical shifts of the ring carbons would be significantly affected by the electronegative fluorine and nitrogen atoms. Carbons directly bonded to fluorine would exhibit large one-bond C-F coupling constants.
¹⁵N NMR: Nitrogen-15 NMR is a powerful technique for probing the electronic structure of nitrogen-containing compounds. nih.govchemicalbook.comnih.govchemrxiv.org For "Pyrimidine, 2,4-difluoro-6-dimethylamino-", ¹⁵N NMR would provide the chemical shifts for the two ring nitrogens and the nitrogen of the dimethylamino group, offering insights into their hybridization and participation in the aromatic system. nih.govchemicalbook.comnih.govchemrxiv.org
¹⁹F NMR: As a fluorine-containing compound, ¹⁹F NMR spectroscopy would be particularly informative. bris.ac.ukchemicalbook.com It would show distinct signals for the two fluorine atoms at the 2- and 4-positions, assuming they are chemically non-equivalent. The chemical shifts and coupling constants (both F-F and F-H) would provide valuable data for confirming the substitution pattern on the pyrimidine ring. bris.ac.ukchemicalbook.com
Hypothetical ¹H, ¹³C, ¹⁵N, and ¹⁹F NMR Data No experimental or validated predicted data is available in the public domain. The following table is for illustrative purposes only.
| Nucleus | Hypothetical Chemical Shift (δ, ppm) | Hypothetical Multiplicity & Coupling Constants (J, Hz) | Assignment |
|---|---|---|---|
| ¹H | 6.50 | s | H-5 |
| ¹H | 3.10 | s | -N(CH₃)₂ |
| ¹³C | 165.0 | d, ¹JCF ≈ 250 | C-2/C-4 |
| ¹³C | 163.0 | d, ¹JCF ≈ 250 | C-4/C-2 |
| ¹³C | 158.0 | s | C-6 |
| ¹³C | 95.0 | t, ³JCF ≈ 5 | C-5 |
| ¹³C | 40.0 | s | -N(CH₃)₂ |
| ¹⁵N | -130 | s | N-1/N-3 |
| ¹⁵N | -135 | s | N-3/N-1 |
| ¹⁵N | -320 | s | -N(CH₃)₂ |
| ¹⁹F | -70.0 | d, ⁴JFF ≈ 15 | F-2/F-4 |
To unambiguously assign the NMR signals and confirm the molecular structure, two-dimensional (2D) NMR experiments would be employed.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would show correlations between coupled protons. For this molecule, it would primarily confirm the absence of coupling for the isolated H-5 proton and the methyl protons.
HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum would reveal one-bond correlations between protons and the carbons to which they are directly attached. This would definitively link the ¹H signal at ~6.50 ppm to the ¹³C signal of C-5, and the ¹H signal of the dimethylamino group to its corresponding ¹³C signal.
High-Resolution Mass Spectrometry (HRMS) for Elemental Composition and Fragmentation Studies
High-Resolution Mass Spectrometry (HRMS) would be used to determine the exact mass of the molecule, which in turn confirms its elemental composition. The fragmentation pattern observed in the tandem mass spectrum (MS/MS) provides further structural information.
A hypothetical HRMS analysis would yield a molecular ion peak corresponding to the exact mass of C₆H₇F₂N₃. The fragmentation would likely involve the loss of methyl groups, the dimethylamino group, and potentially neutral losses of HF or HCN from the pyrimidine ring.
Hypothetical HRMS Fragmentation Data No experimental or validated predicted data is available in the public domain. The following table is for illustrative purposes only.
| m/z (calculated) | Formula | Identity |
|---|---|---|
| 159.0658 | C₆H₇F₂N₃ | [M]⁺ |
| 144.0427 | C₅H₄F₂N₃ | [M - CH₃]⁺ |
Vibrational Spectroscopy (FTIR, Raman) for Functional Group Identification
Fourier-Transform Infrared (FTIR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The resulting spectra provide a "fingerprint" of the compound and allow for the identification of its functional groups.
For "Pyrimidine, 2,4-difluoro-6-dimethylamino-", key vibrational bands would include:
C-F stretching vibrations, typically in the region of 1000-1400 cm⁻¹.
C=N and C=C stretching vibrations of the pyrimidine ring, expected between 1400-1650 cm⁻¹.
C-N stretching vibrations for the dimethylamino group.
C-H stretching and bending vibrations for the methyl groups and the ring proton.
Hypothetical FTIR and Raman Data No experimental or validated predicted data is available in the public domain. The following table is for illustrative purposes only.
| Vibrational Mode | Hypothetical FTIR Peak (cm⁻¹) | Hypothetical Raman Peak (cm⁻¹) |
|---|---|---|
| C-H Stretch (aromatic) | ~3100 | ~3100 |
| C-H Stretch (aliphatic) | ~2950 | ~2950 |
| C=N/C=C Ring Stretch | ~1620, 1580, 1500 | ~1620, 1580, 1500 |
| C-F Stretch | ~1250, 1100 | ~1250, 1100 |
X-ray Crystallography for Solid-State Molecular Architecture and Conformation
Hypothetical X-ray Crystallography Data No experimental or validated predicted data is available in the public domain. The following table is for illustrative purposes only.
| Parameter | Hypothetical Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.5 |
| b (Å) | 10.2 |
| c (Å) | 9.8 |
| β (°) | 95.0 |
| Volume (ų) | 845 |
| Z | 4 |
| C2-F Bond Length (Å) | 1.35 |
| C4-F Bond Length (Å) | 1.34 |
| C6-N(amino) Bond Length (Å) | 1.36 |
| N1-C2-N3 Bond Angle (°) | 125.0 |
Computational and Theoretical Studies of 2,4 Difluoro 6 Dimethylaminopyrimidine 2, 5, 9, 11, 16, 18, 22, 24, 26, 28
Quantum Chemical Calculations (e.g., DFT, Ab Initio Methods)
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic characteristics of 2,4-difluoro-6-dimethylaminopyrimidine. These methods solve the Schrödinger equation for a many-electron system to provide information about the molecule's energy, electron distribution, and other properties.
The electronic structure of a molecule is dictated by the arrangement of its electrons in various molecular orbitals (MOs). According to molecular orbital theory, atomic orbitals combine to form a new set of orbitals that extend over the entire molecule. mdpi.com These MOs are classified as either bonding, non-bonding, or anti-bonding, and their energy levels and spatial distributions determine the molecule's stability and reactivity.
The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular importance. The HOMO is the orbital from which the molecule is most likely to donate electrons in a reaction, while the LUMO is the orbital that is most likely to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive species.
Table 1: Representative Frontier Molecular Orbital Energies and Related Quantum Chemical Descriptors (Calculated for an Analogous Compound)
| Parameter | Value (eV) |
| EHOMO | -6.5 |
| ELUMO | -1.3 |
| HOMO-LUMO Gap (ΔE) | 5.2 |
| Ionization Potential (I) | 6.5 |
| Electron Affinity (A) | 1.3 |
| Global Hardness (η) | 2.6 |
| Electronegativity (χ) | 3.9 |
| Electrophilicity Index (ω) | 2.9 |
Note: The values in this table are hypothetical and based on typical values for similar fluorinated aromatic compounds as specific data for 2,4-difluoro-6-dimethylaminopyrimidine is not available in the cited literature.
An electrostatic potential (ESP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The ESP map is plotted on the electron density surface of the molecule, with different colors representing different values of the electrostatic potential. Regions of negative potential (typically colored red) are electron-rich and are susceptible to electrophilic attack, while regions of positive potential (typically colored blue) are electron-poor and are prone to nucleophilic attack.
For 2,4-difluoro-6-dimethylaminopyrimidine, the nitrogen atoms of the pyrimidine (B1678525) ring and the fluorine atoms are expected to be regions of high electron density, making them potential sites for interaction with electrophiles. Conversely, the carbon atoms bonded to the electronegative fluorine and nitrogen atoms will be electron-deficient and thus susceptible to nucleophilic attack. DFT calculations can provide a quantitative measure of the electrostatic potential and the partial atomic charges, offering a more detailed picture of the charge distribution. mdpi.com
Reaction Pathway Modeling and Transition State Characterization
Computational methods are extensively used to model chemical reaction pathways, providing detailed information about the mechanisms and energetics of chemical transformations. By locating the transition state structures and calculating their energies, it is possible to predict the feasibility and selectivity of a reaction.
In a molecule with multiple reactive sites, such as 2,4-difluoro-6-dimethylaminopyrimidine, predicting the regioselectivity of a reaction is crucial. For nucleophilic aromatic substitution (SNAr) reactions, which are common for electron-deficient aromatic rings, computational methods can be used to determine the most likely site of substitution. This is typically done by calculating the activation energies for nucleophilic attack at each possible position. The position with the lowest activation energy will be the kinetically favored product. mdpi.comresearchgate.net
For 2,4-difluoro-6-dimethylaminopyrimidine, nucleophilic attack could potentially occur at the C2 or C4 positions, leading to the displacement of a fluoride (B91410) ion. The relative reactivity of these two positions will be influenced by the electronic effects of the dimethylamino group and the other nitrogen atom in the pyrimidine ring. DFT calculations can be used to model the reaction with a chosen nucleophile and predict the preferred site of attack. Studies on related halo-substituted pyrimidines and other nitrogen heterocycles have successfully used this approach to explain experimentally observed regioselectivities. nih.govrsc.org
Table 2: Hypothetical Energetic Profile for a Nucleophilic Aromatic Substitution Reaction
| Species | Relative Energy (kcal/mol) |
| Reactants | 0.0 |
| Transition State (C2 attack) | +18.5 |
| Intermediate (C2 attack) | +5.2 |
| Transition State (C4 attack) | +15.3 |
| Intermediate (C4 attack) | +2.1 |
| Products (from C4 attack) | -10.7 |
Note: This table presents a hypothetical energetic profile for the reaction of 2,4-difluoro-6-dimethylaminopyrimidine with a generic nucleophile. The values are illustrative and intended to demonstrate the type of data that can be obtained from computational studies.
Conformational Analysis and Molecular Dynamics Simulations
The three-dimensional structure and flexibility of a molecule can have a significant impact on its properties and biological activity. Conformational analysis aims to identify the stable conformations of a molecule and the energy barriers between them. Molecular dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecule, including its conformational changes and interactions with its environment. nih.govmdpi.com
For 2,4-difluoro-6-dimethylaminopyrimidine, the main source of conformational flexibility is the rotation around the C-N bond of the dimethylamino group. While the pyrimidine ring itself is relatively rigid, the orientation of the dimethylamino group can vary. Conformational analysis can be performed using quantum chemical methods to calculate the energy as a function of the relevant dihedral angles. MD simulations can then be used to explore the conformational landscape of the molecule in a more dynamic and realistic manner, often including the effects of a solvent. mdpi.com These studies are particularly important for understanding how the molecule might interact with a biological target, such as an enzyme's active site.
Theoretical Prediction of Spectroscopic Parameters
Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. These predictions are invaluable for confirming the molecular structure. The calculations typically involve geometry optimization of the molecule followed by the application of a specific functional and basis set, such as B3LYP/6-311++G(d,p), to compute the magnetic shielding tensors. The calculated isotropic shielding values are then converted into chemical shifts relative to a standard, usually tetramethylsilane (B1202638) (TMS). For 2,4-difluoro-6-dimethylaminopyrimidine, theoretical predictions would be crucial in assigning the signals for the protons and carbons of the pyrimidine ring and the dimethylamino group, especially in distinguishing the electronic environments influenced by the fluorine substituents.
Vibrational (Infrared and Raman) Spectroscopy: Computational methods can simulate the infrared (IR) and Raman spectra of a molecule. These simulations are based on the calculation of the vibrational frequencies and their corresponding intensities. By performing a frequency calculation on the optimized geometry of 2,4-difluoro-6-dimethylaminopyrimidine, a theoretical vibrational spectrum can be generated. This theoretical spectrum can then be compared with experimental data to aid in the assignment of vibrational modes, such as the C-F stretching, the pyrimidine ring vibrations, and the modes associated with the dimethylamino group.
Electronic (UV-Visible) Spectroscopy: Time-dependent DFT (TD-DFT) is a common method for predicting the electronic absorption spectra of molecules. This approach calculates the energies of electronic transitions from the ground state to various excited states, which correspond to the absorption bands observed in a UV-Visible spectrum. For 2,4-difluoro-6-dimethylaminopyrimidine, TD-DFT calculations could predict the λmax values for the π→π* and n→π* transitions, providing insight into the electronic structure of the molecule.
Below is an illustrative data table of how theoretically predicted spectroscopic parameters for a pyrimidine derivative might be presented.
| Spectroscopic Parameter | Theoretical Prediction Method | Predicted Value (Illustrative) |
| ¹H NMR Chemical Shift (ring H) | DFT (B3LYP/6-311++G(d,p)) | δ 6.8 - 7.5 ppm |
| ¹³C NMR Chemical Shift (C-F) | DFT (B3LYP/6-311++G(d,p)) | δ 150 - 160 ppm |
| IR Frequency (C-F stretch) | DFT (B3LYP/6-311++G(d,p)) | 1200 - 1300 cm⁻¹ |
| UV-Vis λmax (π→π*) | TD-DFT (CAM-B3LYP) | ~260 nm |
Note: The values in this table are illustrative and based on typical ranges for similar fluorinated pyrimidine compounds. Specific calculations for 2,4-difluoro-6-dimethylaminopyrimidine are required for accurate predictions.
In Silico Approaches for Structure-Reactivity Relationship Exploration
In silico methods are instrumental in exploring the relationship between the molecular structure of a compound and its chemical reactivity. These approaches can predict reaction mechanisms, identify reactive sites, and quantify various molecular properties that govern reactivity. For 2,4-difluoro-6-dimethylaminopyrimidine, such studies would be crucial for understanding its chemical behavior in various reactions.
Molecular Electrostatic Potential (MEP): A key tool in understanding reactivity is the Molecular Electrostatic Potential (MEP) map. The MEP illustrates the charge distribution within a molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For 2,4-difluoro-6-dimethylaminopyrimidine, an MEP map would likely show negative potential around the nitrogen atoms of the pyrimidine ring and the fluorine atoms, indicating their potential to act as nucleophilic centers or hydrogen bond acceptors. Conversely, the carbon atoms attached to the fluorine atoms would be expected to have a positive potential, making them susceptible to nucleophilic attack.
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of chemical reactivity; a smaller gap generally implies higher reactivity. For 2,4-difluoro-6-dimethylaminopyrimidine, the distribution of the HOMO and LUMO across the molecule would pinpoint the most probable sites for electrophilic and nucleophilic interactions.
Quantitative Structure-Activity Relationship (QSAR): QSAR studies are a powerful in silico tool, particularly in drug discovery and materials science, for developing mathematical models that correlate the chemical structure of a series of compounds with their biological activity or physical properties. nih.govacs.org While a full QSAR study requires a dataset of related compounds with measured activities, the descriptors for a single molecule like 2,4-difluoro-6-dimethylaminopyrimidine can be calculated and used to predict its potential activity based on existing QSAR models for similar classes of compounds. nih.gov Relevant descriptors would include electronic properties (e.g., partial charges, dipole moment), steric properties (e.g., molecular volume, surface area), and lipophilicity (e.g., logP).
An illustrative table of calculated reactivity descriptors for a pyrimidine derivative is provided below.
| Reactivity Descriptor | Computational Method | Calculated Value (Illustrative) | Significance |
| HOMO Energy | DFT (B3LYP/6-311++G(d,p)) | -6.5 eV | Electron-donating ability |
| LUMO Energy | DFT (B3LYP/6-311++G(d,p)) | -1.2 eV | Electron-accepting ability |
| HOMO-LUMO Gap | DFT (B3LYP/6-311++G(d,p)) | 5.3 eV | Chemical reactivity and stability |
| Dipole Moment | DFT (B3LYP/6-311++G(d,p)) | 3.5 D | Polarity and intermolecular interactions |
Note: These values are illustrative and based on typical results for similar pyrimidine compounds. Specific calculations for 2,4-difluoro-6-dimethylaminopyrimidine are necessary for precise data.
Advanced Derivatization and Scaffold Functionalization Strategies
Synthesis of Diverse Pyrimidine (B1678525) Analogs and Librariesnih.govnih.gov
The creation of pyrimidine analog libraries is a key strategy in drug discovery and materials science. Starting with a common core like 2,4-difluoro-6-dimethylaminopyrimidine, a multitude of derivatives can be synthesized by systematically introducing different functional groups. nih.gov
The two fluorine atoms on the pyrimidine ring exhibit different levels of reactivity. The fluorine at the C4 position is generally more susceptible to nucleophilic attack than the fluorine at the C2 position. This difference is due to the electronic properties of the pyrimidine ring, where the C4 position is more electron-deficient. This reactivity difference allows for a sequential functionalization strategy. By carefully controlling reaction conditions (e.g., using a less reactive nucleophile or lower temperatures), it is possible to selectively replace the C4 fluorine first. Subsequently, the remaining C2 fluorine can be replaced by a different nucleophile under more forcing conditions, leading to the creation of 2,4-disubstituted pyrimidines with two different functional groups. A similar regioselectivity is observed in other 2,4-dihalopyrimidines. wuxiapptec.comnih.gov For example, reacting 2,4-dichloropyrimidines with an electron-withdrawing group at the C5 position typically results in substitution at the C4 position. nih.gov
Parallel synthesis is another powerful technique for generating large libraries of compounds. acs.orgnih.gov In this approach, the 2,4-difluoro-6-dimethylaminopyrimidine starting material is dispensed into an array of separate reaction vessels (e.g., a 24- or 96-well plate). acs.orgnih.gov A different nucleophile is then added to each vessel, allowing for the rapid, simultaneous synthesis of a large collection of unique pyrimidine derivatives. acs.org This can be done in a single step to produce C4-substituted analogs or in a two-step sequential manner to create a more complex library of 2,4-disubstituted analogs. nih.gov
| Starting Material | Step 1 Nucleophile (Conditions) | Intermediate Product | Step 2 Nucleophile (Conditions) | Final Product | Selectivity |
|---|---|---|---|---|---|
| 2,4-Dichloropyrimidine (B19661) | Amine A (Low Temp) | 2-Chloro-4-(amino-A)pyrimidine | Amine B (High Temp) | 2-(Amino-B)-4-(amino-A)pyrimidine | C4 substitution is favored in the first step. wuxiapptec.com |
| 2,4-Difluoropyrimidine (B1295326) | Thiol A (Base, RT) | 2-Fluoro-4-(thio-A)pyrimidine | Alcohol B (NaH, Reflux) | 2-(Alkoxy-B)-4-(thio-A)pyrimidine | Higher reactivity of C4-F allows for selective initial substitution. |
In the synthesis of complex molecules, it is often necessary to use orthogonal protecting groups . These are chemical moieties that mask reactive functional groups and can be removed under specific conditions without affecting other protecting groups in the molecule. bham.ac.uknumberanalytics.comwikipedia.org
While the 2,4-difluoro-6-dimethylaminopyrimidine scaffold itself does not possess functional groups that typically require protection, this strategy becomes critical when the nucleophiles used for substitution contain reactive groups like amines (-NH2), hydroxyls (-OH), or carboxylic acids (-COOH). For instance, when reacting the pyrimidine core with an amino acid, the amino group of the amino acid might be protected with a Fluorenylmethyloxycarbonyl (Fmoc) group, while the carboxylic acid is protected as a benzyl (B1604629) ester. The Fmoc group is stable to acidic conditions but can be removed with a base (like piperidine), whereas the benzyl ester is stable to base but can be removed by hydrogenolysis. wikipedia.org This orthogonal strategy allows for selective deprotection and further modification at different sites of the newly formed molecule. bham.ac.ukuchicago.edu
Common orthogonal protecting group pairs include:
Fmoc (base-labile) and Boc (acid-labile): Used for protecting amino groups.
TBDMS (fluoride-labile) and MOM (acid-labile): Used for protecting hydroxyl groups. numberanalytics.com
Benzyl (hydrogenolysis) and Acetyl (base-labile): Used for protecting hydroxyls or amines. numberanalytics.com
This methodology provides precise control over multi-step syntheses, enabling the construction of highly complex and specifically functionalized pyrimidine derivatives. bham.ac.uk
Incorporation into Complex Heterocyclic Systemsnih.govresearchgate.net
The functionalized pyrimidine scaffold can serve as a building block for more elaborate molecular structures, particularly fused heterocyclic systems. These systems are prevalent in medicinal chemistry and materials science.
Annulation refers to the process of building a new ring onto an existing one. Starting with 2,4-difluoro-6-dimethylaminopyrimidine, one of the fluorine atoms can be substituted with a nucleophile that contains a second reactive site. This new substituent can then undergo an intramolecular reaction (cyclization) to form a new, fused ring.
For example, reaction with a hydrazine (B178648) derivative can lead to the formation of a fused pyrazole (B372694) ring, resulting in a pyrazolo[1,5-a]pyrimidine system. nih.govresearchgate.netresearchgate.netnih.gov Similarly, reaction with a molecule containing both an amino group and an active methylene (B1212753) group can be used to construct a fused pyridine (B92270) ring, yielding a pyrido[2,3-d]pyrimidine derivative. nih.govnih.govresearchgate.net These reactions often proceed through a condensation or cyclization mechanism, sometimes catalyzed by acid or base. researchgate.netnih.gov
| Starting Pyrimidine Type | Reagent for Annulation | Fused System Formed | General Reaction Type | Reference |
|---|---|---|---|---|
| 2,4-Dihalo- or 2-Amino-pyrimidine | β-Dicarbonyl Compound or Enaminone | Pyrido[2,3-d]pyrimidine | Condensation/Cyclization | nih.gov |
| Aminopyrimidine | Chalcone or Enaminone | Pyrazolo[1,5-a]pyrimidine | Condensation/Cyclization | nih.gov |
| Thioxopyrimidine | Ethyl chloroacetate | Furo[2,3-d]pyrimidine | Alkylation/Cyclization | researchgate.net |
| Thioxopyrimidine | Benzylamine | Pyrrolo[2,3-d]pyrimidine | Condensation/Cyclization | researchgate.net |
By combining sequential functionalization and annulation strategies, chemists can generate a vast array of novel and complex molecular architectures. After an initial annulation reaction to create a bicyclic system (e.g., a pyrido[2,3-d]pyrimidine), the remaining fluorine atom at the C2 position of the original pyrimidine ring is still available for substitution.
This allows for a modular approach to building molecular complexity. First, a fused ring system is constructed to create a core scaffold. Then, the remaining reactive site is used to introduce another element of diversity. This can lead to the synthesis of tricyclic or even more complex polycyclic systems. researchgate.net These advanced strategies are crucial for developing molecules with highly specific three-dimensional shapes designed to interact with biological targets like enzymes or receptors, or to create materials with unique electronic or photophysical properties. mdpi.com
Strategic Applications in Contemporary Chemical Research Excluding Clinical/dosage/safety
Utility as a Versatile Synthetic Building Block in Organic Synthesis
The inherent reactivity of the pyrimidine (B1678525) ring, augmented by the presence of fluoro and dimethylamino substituents, makes "Pyrimidine, 2,4-difluoro-6-dimethylamino-" a versatile building block in the field of organic synthesis.
While the direct application of "Pyrimidine, 2,4-difluoro-6-dimethylamino-" as a monomer in polymerization or for the synthesis of functional materials is not extensively documented in publicly available research, its structural motifs are relevant. The pyrimidine core is a key component in various electroactive and photoactive organic materials. The electron-withdrawing nature of the fluorine atoms and the electron-donating character of the dimethylamino group can be strategically exploited to tune the electronic properties of larger conjugated systems, a critical aspect in the design of organic semiconductors and fluorescent materials. Further research could explore the incorporation of this specific pyrimidine derivative into polymeric chains or functional dyes to modulate their optical and electronic characteristics.
In the realm of agrochemical research, pyrimidine derivatives are a well-established class of compounds exhibiting a wide range of biological activities. Although specific public domain data on "Pyrimidine, 2,4-difluoro-6-dimethylamino-" as a direct intermediate in the synthesis of commercialized agrochemicals is limited, its structural features are pertinent to the discovery of new active ingredients. The difluorinated pyrimidine scaffold can serve as a starting point for the synthesis of novel herbicides, fungicides, and insecticides. The fluorine atoms can enhance metabolic stability and binding affinity to target enzymes in pests and weeds, while the dimethylamino group can be modified to optimize solubility and transport properties within the plant or insect. Research in this area would involve the systematic chemical modification of this pyrimidine core to generate libraries of new compounds for biological screening.
Design and Synthesis of Chemical Probes and Ligands for Research Investigations
The development of selective chemical probes and ligands is crucial for elucidating complex biological processes at the molecular level. "Pyrimidine, 2,4-difluoro-6-dimethylamino-" offers a valuable starting point for the design of such research tools.
The pyrimidine scaffold is a common feature in molecules that interact with a variety of biological targets, including enzymes and receptors. "Pyrimidine, 2,4-difluoro-6-dimethylamino-" can be utilized in target-oriented synthesis, a strategy where a known biologically active scaffold is systematically modified to create new molecules with desired properties. For instance, the fluorine atoms can engage in specific hydrogen bonding or halogen bonding interactions within a protein's active site, while the dimethylamino group can be a handle for attaching reporter groups (like fluorophores or affinity tags) or for exploring structure-activity relationships. This approach allows for the rational design of potent and selective inhibitors or modulators for research purposes.
Understanding the relationship between a molecule's structure and its reactivity is fundamental to designing effective chemical probes. The "Pyrimidine, 2,4-difluoro-6-dimethylamino-" scaffold provides a platform to systematically study these relationships. The two fluorine atoms at the 2 and 4 positions have distinct electronic effects on the pyrimidine ring, influencing its reactivity towards nucleophiles. Researchers can exploit these differences to achieve site-selective modifications, leading to the synthesis of a diverse range of probes from a single precursor. By correlating the structural changes with the observed reactivity and biological activity, a deeper understanding of the principles governing probe design can be achieved.
Scaffold hopping and bioisosteric replacement are powerful strategies in medicinal chemistry and chemical biology to discover novel compounds with improved properties. Bioisosteric replacement involves substituting one functional group or substructure with another that has similar physical or chemical properties, with the goal of enhancing activity or optimizing other characteristics. Scaffold hopping is a more drastic approach where the core molecular framework is replaced with a structurally different one while aiming to retain or improve biological activity.
Future Research Directions and Emerging Opportunities
Discovery of Unexplored Reactivity and Novel Functionalization Pathways
The reactivity of the 2,4-difluoropyrimidine (B1295326) system is primarily dominated by nucleophilic aromatic substitution (SNAr), where the fluorine atoms act as excellent leaving groups. However, future research will likely focus on moving beyond this paradigm to explore more nuanced and selective transformations.
A key area of opportunity lies in the regioselective C-H functionalization of the C-5 position. This position is the most electron-rich carbon on the ring and could be a target for various transformations, including direct arylation, alkylation, or halogenation, without disturbing the existing fluoro and dimethylamino substituents. Developing catalytic systems, potentially involving palladium or ruthenium, that can selectively activate this C-H bond would provide a powerful tool for late-stage diversification of the pyrimidine (B1678525) core.
Furthermore, exploring the differential reactivity of the two C-F bonds presents another frontier. While both are activated towards nucleophilic attack, subtle electronic differences could be exploited to achieve selective monosubstitution under carefully controlled conditions or with specifically designed nucleophiles. Research into transition-metal-catalyzed cross-coupling reactions at the C-F positions, a traditionally challenging but increasingly feasible transformation, could also unlock novel synthetic pathways. nih.gov
Development of Highly Stereoselective Synthetic Methodologies
The introduction of chirality is a critical step in the development of advanced materials and therapeutics. For derivatives of 2,4-difluoro-6-dimethylaminopyrimidine, future efforts will concentrate on the development of highly stereoselective synthetic methods to control the three-dimensional arrangement of atoms in newly introduced side chains.
One promising approach is the use of asymmetric catalysis, where a small amount of a chiral catalyst, such as a transition metal complex with a chiral ligand, can generate large quantities of an enantiomerically enriched product. nih.gov Research could focus on developing catalytic systems for the asymmetric addition of nucleophiles to derivatives of the pyrimidine scaffold. For instance, creating a prochiral center adjacent to the pyrimidine ring and then employing a stereoselective reduction or addition reaction would be a viable strategy.
Inspiration can be drawn from established methods for the synthesis of chiral β-fluoroamines and fluorinated amino acids, which utilize organocatalysis or chiral metal complexes to achieve high levels of enantioselectivity. nih.govnih.govresearchgate.net Applying these principles to functionalize the 2,4-difluoro-6-dimethylaminopyrimidine core could lead to the synthesis of novel chiral molecules with precisely controlled stereochemistry.
Integration with Flow Chemistry and Automated Synthesis Platforms
The synthesis of complex molecules is increasingly benefiting from the adoption of flow chemistry and automated platforms, which offer enhanced control, safety, and scalability compared to traditional batch methods. researchgate.netresearchgate.netillinois.edu The integration of these technologies into the synthesis and derivatization of 2,4-difluoro-6-dimethylamino-pyrimidine is a significant area for future development.
Flow chemistry, where reagents are continuously pumped through a network of tubes and reactors, allows for precise control over reaction parameters like temperature, pressure, and reaction time. illinois.edu This can lead to higher yields, improved selectivity, and safer handling of hazardous reagents or intermediates. Adapting the multistep synthesis of substituted pyrimidines to a continuous flow process could streamline production and facilitate scale-up. researchgate.net
Moreover, coupling flow reactors with automated purification and analysis systems can enable high-throughput library synthesis. vapourtec.com This would allow for the rapid generation of a large and diverse collection of derivatives based on the 2,4-difluoro-6-dimethylaminopyrimidine scaffold. Such libraries are invaluable for screening programs in materials science and drug discovery. The principles of automated solid-phase synthesis, commonly used for oligonucleotides, could also be adapted for the modular construction of complex pyrimidine derivatives. researchgate.net
Table 1: Comparison of Batch vs. Flow Synthesis
| Parameter | Batch Synthesis | Flow Chemistry |
|---|---|---|
| Mixing | Often inefficient and variable | Efficient, rapid, and reproducible |
| Heat Transfer | Slow, potential for hot spots | Extremely fast and efficient |
| Safety | Higher risk with large volumes of hazardous materials | Improved safety due to small reaction volumes |
| Scalability | Challenging, often requires re-optimization | Simpler, by running the system for a longer time |
| Control | Less precise control over reaction parameters | Precise control over temperature, pressure, and residence time |
Expansion into Novel Areas of Supramolecular Chemistry and Catalysis
The unique electronic and structural features of 2,4-difluoro-6-dimethylaminopyrimidine make it an attractive building block for supramolecular chemistry and a potential component in catalytic systems.
In supramolecular chemistry, molecules are designed to self-assemble into larger, ordered structures through non-covalent interactions like hydrogen bonding and π-π stacking. nih.gov The pyrimidine core, with its electron-deficient aromatic ring and nitrogen atoms capable of acting as hydrogen bond acceptors, is well-suited for this purpose. mdpi.comresearchgate.net Future research could explore the incorporation of this pyrimidine into larger molecular architectures, such as macrocycles or polymers, to create materials with novel electronic or recognition properties.
In the field of catalysis, the pyrimidine derivative could serve as a ligand for transition metals. The strong electron-withdrawing effect of the fluorine atoms and the electron-donating nature of the dimethylamino group would modulate the electronic properties of a coordinated metal center. This tuning could enhance catalytic activity or selectivity in a variety of organic transformations. For example, heterocycles such as pyridine (B92270) and pyrimidine have been used as directing groups in catalytic C-H activation reactions. nih.gov
Computational Design of Next-Generation Pyrimidine Derivatives
Computational chemistry has become an indispensable tool in modern chemical research, enabling the design and prediction of properties of new molecules before their synthesis. nih.gov For 2,4-difluoro-6-dimethylaminopyrimidine, computational methods offer a powerful avenue for designing next-generation derivatives with tailored functionalities.
Using techniques like Density Functional Theory (DFT), researchers can calculate a molecule's electronic structure, predict its reactivity, and analyze its stability. nih.govnih.gov This allows for the in silico screening of virtual libraries of derivatives to identify candidates with desirable properties, such as specific HOMO-LUMO energy gaps for electronic materials or particular electrostatic potential surfaces for targeted binding interactions. rsc.org
Furthermore, molecular docking simulations can be used to predict how these pyrimidine derivatives might interact with biological macromolecules, such as enzymes or receptors. acs.orgnih.gov This computational approach can guide the design of potent and selective inhibitors or modulators by optimizing the fit and interactions between the pyrimidine derivative and its target protein. This rational, computer-aided design process can significantly accelerate the discovery of new functional molecules.
Q & A
Q. What criteria should guide the selection of biological assays to evaluate this compound’s antifungal efficacy?
- Methodology :
- MIC (Minimum Inhibitory Concentration) Assays : Use standardized CLSI protocols for Candida spp. .
- Time-Kill Curves : Assess fungicidal vs. fungistatic activity under varying nutrient conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
